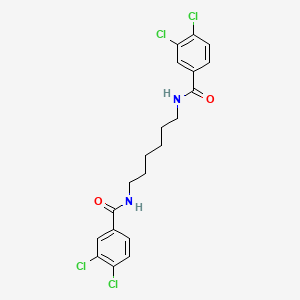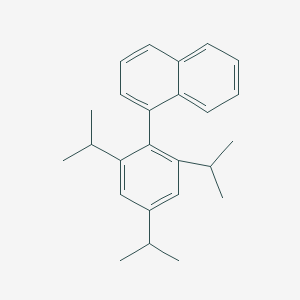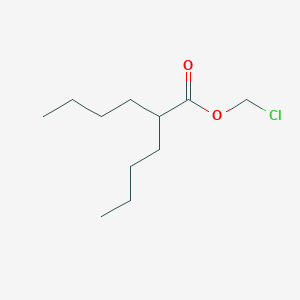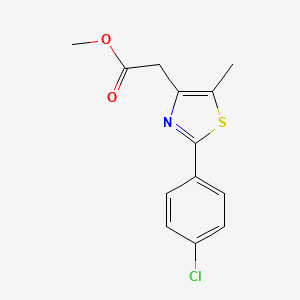
Methyl 2-(4-chlorophenyl)-5-methyl-4-thiazoleacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(4-chlorophenyl)-5-methyl-4-thiazoleacetate is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-chlorophenyl)-5-methyl-4-thiazoleacetate typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using acetic anhydride to yield the thiazole ring. The final step involves esterification with methyl chloroacetate under basic conditions to obtain the desired compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors and automated systems may be employed to enhance efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the chlorophenyl group can yield the corresponding phenyl derivative.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted thiazole derivatives.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives with potential biological activity.
Biology: The compound has shown promise in preliminary studies as an antimicrobial and anti-inflammatory agent.
Medicine: Research is ongoing to evaluate its potential as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of Methyl 2-(4-chlorophenyl)-5-methyl-4-thiazoleacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can engage in hydrogen bonding and π-π interactions, facilitating its binding to biological macromolecules. This binding can modulate the activity of enzymes or receptors, leading to various biological effects, such as antimicrobial or anti-inflammatory activity.
類似化合物との比較
Methyl 2-(4-bromophenyl)-5-methyl-4-thiazoleacetate: Similar structure but with a bromine atom instead of chlorine.
Methyl 2-(4-fluorophenyl)-5-methyl-4-thiazoleacetate: Contains a fluorine atom in place of chlorine.
Methyl 2-(4-methylphenyl)-5-methyl-4-thiazoleacetate: Features a methyl group instead of chlorine.
Uniqueness: Methyl 2-(4-chlorophenyl)-5-methyl-4-thiazoleacetate is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and binding affinity in biological systems, making it a valuable compound for further research and development.
特性
CAS番号 |
259269-86-8 |
|---|---|
分子式 |
C13H12ClNO2S |
分子量 |
281.76 g/mol |
IUPAC名 |
methyl 2-[2-(4-chlorophenyl)-5-methyl-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C13H12ClNO2S/c1-8-11(7-12(16)17-2)15-13(18-8)9-3-5-10(14)6-4-9/h3-6H,7H2,1-2H3 |
InChIキー |
OWCQXAXAGKJCEM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C(S1)C2=CC=C(C=C2)Cl)CC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


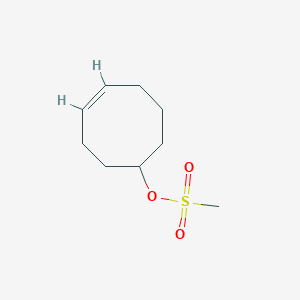
![7-(2-methoxyethyl)-5,6-dimethyl-N-(2-phenylethyl)pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14140345.png)
![[5-(Chloromethyl)-5,6-dihydro-1,4-dioxin-2-yl]phosphonic dichloride](/img/structure/B14140347.png)
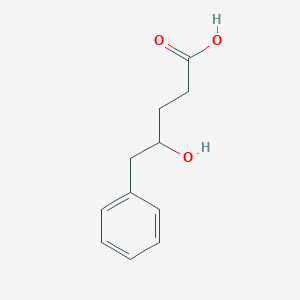
![2-[(4-amino-5-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-benzylacetamide](/img/structure/B14140360.png)
![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(2-methoxyphenyl)propanamide](/img/structure/B14140362.png)
![[(E,4S)-4-hydroxypent-1-enyl]boronic acid](/img/structure/B14140367.png)
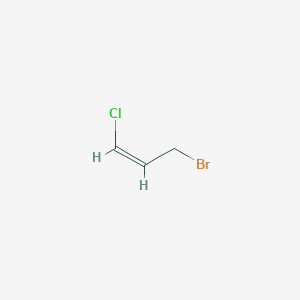
![2-(2-bicyclo[2.2.1]heptanyl)-N-[2-(3-fluoroanilino)-2-oxoethyl]-N-methylacetamide](/img/structure/B14140378.png)
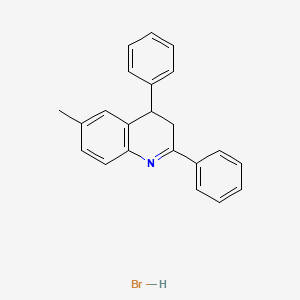
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-6,7-dimethoxy-1-methyl-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide](/img/structure/B14140390.png)
